2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Description
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Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-24-14-9-7-12(8-10-14)16-20-21-17(22(16)18)25-11-15(23)19-13-5-3-2-4-6-13/h2-10H,11,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBEMCTDABZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, antitumor, and analgesic properties.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 378.43 g/mol |
| IUPAC Name | 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide |
| CAS Number | 843625-19-4 |
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide exhibit significant antimicrobial properties. For instance, derivatives of triazole compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli using disk diffusion methods. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 15.62 µg/mL against certain pathogens, indicating potent antimicrobial activity .
Antitumor Activity
The antitumor potential of this compound has also been explored. In vitro studies have indicated that triazole derivatives can inhibit the proliferation of cancer cell lines. For example, a related compound demonstrated significant cytotoxic effects against Mia PaCa-2 and PANC-1 cell lines, with IC50 values indicating effective dose-response relationships . The structure–activity relationship (SAR) studies suggest that modifications in the side chains of triazole compounds can enhance their antitumor efficacy .
Analgesic Activity
In terms of analgesic effects, compounds similar to 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide have been evaluated in animal models. Studies utilizing acetic acid-induced writhing tests and hot plate assays have shown that these compounds exhibit both peripheral and central analgesic activities. Notably, certain derivatives displayed superior efficacy compared to standard analgesics like morphine .
Case Studies
- Antimicrobial Efficacy : A recent study synthesized several triazole derivatives and evaluated their antimicrobial activity against Candida albicans and Staphylococcus aureus. The results indicated that specific modifications in the triazole ring significantly enhanced antimicrobial potency .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of triazole-based compounds on various human tumor cell lines. The findings revealed that specific structural features contributed to increased cytotoxicity, suggesting pathways for future drug development targeting cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
